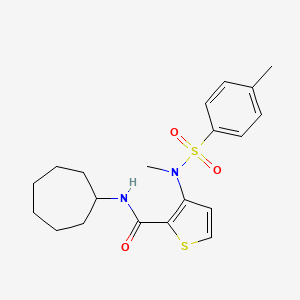
N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H26N2O3S2 and its molecular weight is 406.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H24N2O2S2
- Molecular Weight : 368.52 g/mol
- IUPAC Name : N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide
This structure features a thiophene ring, which is known for its diverse biological activities, and a sulfonamide group that contributes to its pharmacological properties.
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Sulfonamides inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This mechanism has been well-documented in various studies involving related compounds.
- Anticancer Properties : Preliminary studies suggest that thiophene derivatives exhibit cytotoxic effects against cancer cell lines. These compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Compounds containing thiophene rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
In Vitro Studies
A series of in vitro studies have assessed the biological activity of related thiophene compounds. For instance:
- Study on Antibacterial Activity : A study demonstrated that derivatives with similar structures inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, at concentrations as low as 10 µg/mL .
- Cytotoxicity Assays : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compounds showed IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity .
Case Studies
- Case Study 1 - Anticancer Activity : A research article reported that a related thiophene derivative exhibited selective cytotoxicity against colorectal cancer cells while sparing normal fibroblasts. The compound was shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis .
- Case Study 2 - Antimicrobial Efficacy : Another study focused on a series of sulfonamide derivatives, including those with thiophene structures, revealing effective inhibition against multidrug-resistant bacterial strains. These findings underscore the potential for developing new antibiotics based on this scaffold .
Data Table of Biological Activities
Propiedades
IUPAC Name |
N-cycloheptyl-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-9-11-17(12-10-15)27(24,25)22(2)18-13-14-26-19(18)20(23)21-16-7-5-3-4-6-8-16/h9-14,16H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRURYTTPOUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














